molecular formula C7H5FN2 B1443317 7-fluoro-1H-pyrrolo[2,3-c]pyridine CAS No. 1190321-01-7

7-fluoro-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1443317
M. Wt: 136.13 g/mol
InChI Key: GKDQPDBJDHUSHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods have been reported for the preparation of 7-fluoro-1H-pyrrolo[2,3-c]pyridine. One notable approach involves the remodeling of 3-formyl (aza)indoles/benzofurans, leading to the formation of 2-alkyl/aryl 3-electron-withdrawing groups (such as esters, sulfones, and phosphonates) and 5-aminoaryl/phenol pyridines. This methodology allows for the selective introduction of multiple functional groups onto the pyridine scaffold .


Molecular Structure Analysis

The molecular formula of 7-fluoro-1H-pyrrolo[2,3-c]pyridine is C₇H₆N₂ , with a molecular weight of approximately 118.14 g/mol . Its structure consists of a six-membered pyridine ring fused to a five-membered pyrrole ring, with the fluorine atom attached at the 7-position.


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 7-fluoro-1H-pyrrolo[2,3-c]pyridine is approximately .

Scientific Research Applications

Organic Synthesis Methodologies

  • Concise Synthesis Techniques: Innovative synthetic routes have been developed for the preparation of fluoro-substituted pyrrolopyridines, exemplified by the concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine via regioselective fluorination methods (Thibault et al., 2003). Such methodologies are critical for constructing complex molecules with high precision.

Pharmaceutical Intermediate Development

  • Key Pharmaceutical Intermediates: The synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid showcases the application of pyrrolopyridine derivatives as intermediates in pharmaceutical development (Wang et al., 2006). This compound serves as a critical intermediate for various therapeutic agents.

Drug Discovery and Molecular Docking Studies

  • c-Met Kinase Inhibitors: Docking and QSAR studies on fluoro-substituted pyrrolopyridine derivatives have identified them as potent inhibitors of c-Met kinase, a therapeutic target for cancer (Caballero et al., 2011). These studies highlight the role of pyrrolopyridines in designing new anticancer drugs.

Fluorescent Chemosensor Development

  • Iron Ion Sensitivity in Biological Systems: Pyrrolopyridine-based fluorophores have been synthesized for high selectivity towards Fe3+/Fe2+ cations, demonstrating their utility as fluorescent chemosensors in biological applications (Maity et al., 2018). This application is particularly relevant for detecting and imaging metal ions in living cells.

Potential Therapeutic Targets and Disease Treatment

  • Antitumor Activity in Mesothelioma: Nortopsentin analogues, including pyrrolopyridine derivatives, have shown promising antitumor activity in models of diffuse malignant peritoneal mesothelioma, a rare and aggressive cancer. These compounds inhibit cyclin-dependent kinase 1, demonstrating the therapeutic potential of pyrrolopyridine derivatives in cancer treatment (Carbone et al., 2013).

properties

IUPAC Name

7-fluoro-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-7-6-5(1-3-9-6)2-4-10-7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDQPDBJDHUSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=CN=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-fluoro-1H-pyrrolo[2,3-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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